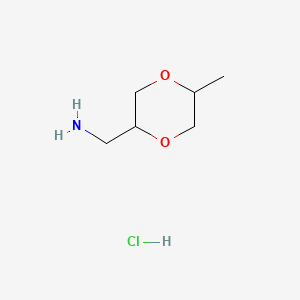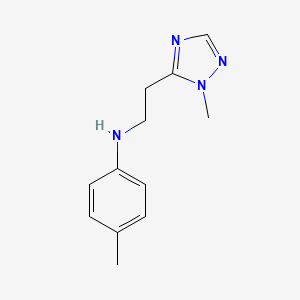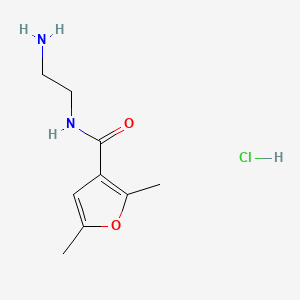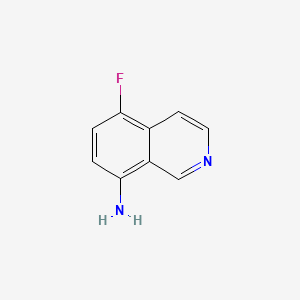
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl It is a derivative of dioxane, a heterocyclic organic compound, and is characterized by the presence of a methanamine group attached to a methyl-substituted dioxane ring
Vorbereitungsmethoden
The synthesis of 1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-1,4-dioxane and methanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted dioxane derivatives and amine compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, making it of interest in the field of biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The methanamine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzymatic activity, receptor binding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methyl-1,4-dioxan-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
(2-methyl-1,4-dioxan-2-yl)methanamine hydrochloride: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical properties and reactivity.
®-(1,4-Dioxan-2-yl)methanamine hydrochloride: This enantiomeric compound has a different stereochemistry, which can influence its biological activity and interactions.
(1,4-Dioxan-2-yl)methanamine hydrochloride: A closely related compound with a similar dioxane ring structure but without the methyl substitution, leading to differences in its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
(5-methyl-1,4-dioxan-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-3-9-6(2-7)4-8-5;/h5-6H,2-4,7H2,1H3;1H |
InChI-Schlüssel |
DLYDKJWOQCMAFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(CO1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclobutane-1-carboxylic acid](/img/structure/B13477913.png)
![5-chloro-2-iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13477918.png)

![2',4',6'-Trimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13477932.png)

![Tert-butyl 3-formyl-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13477947.png)




![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)



